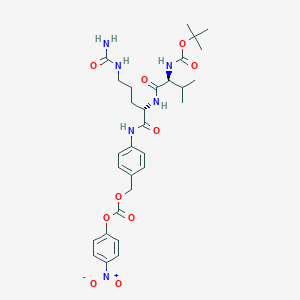

Boc-Val-Cit-PAB-PNP

Vue d'ensemble

Description

Boc-Val-Cit-PAB-PNP est un lieur peptidique clivable utilisé dans la synthèse des conjugués anticorps-médicaments (ADC). Ce composé est conçu pour libérer la charge utile du médicament spécifiquement au sein des cellules cibles, améliorant l'efficacité et réduisant les effets secondaires des agents thérapeutiques. La structure de this compound comprend une séquence dipeptidique valine-citrulline, qui est clivée par la cathepsine B, une enzyme que l'on trouve dans les lysosomes .

Mécanisme D'action

Target of Action

The primary target of Boc-Val-Cit-PAB-PNP is Cathepsin B , a lysosomal cysteine protease . This enzyme is highly up-regulated in malignant cells, making it an attractive target for pro-drug activation .

Mode of Action

This compound is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs) . The Val-Cit dipeptide motif in the linker is designed to be a substrate for Cathepsin B . Upon ADC internalization and lysosomal degradation, the dipeptide is degraded, which liberates the attached payload inside the target cell .

Biochemical Pathways

The biochemical pathway involved in the action of this compound is the endocytic pathway . The ADC is internalized into the cell and delivered to the lysosome, where Cathepsin B is present . The Val-Cit dipeptide motif is specifically cleaved by Cathepsin B, leading to the release of the cytotoxic payload .

Pharmacokinetics

The pharmacokinetics of this compound are characterized by its superior plasma stability, release behavior, and chemical tractability . The peptide-based linker is designed to keep ADCs intact in the systemic circulation and allow easy release of cytotoxic drugs upon cleavage by specific intracellular proteases . Due to unsuitable pH conditions and serum protease inhibitors, peptide linkers show greater systemic stability with rapid enzymatic drug release in the target cell .

Result of Action

The result of the action of this compound is the targeted delivery of cytotoxic drugs to cancer cells . The cleavage of the linker by Cathepsin B in the lysosome releases the cytotoxic payload, leading to the death of the cancer cell .

Action Environment

The action of this compound is influenced by the tumor microenvironment. The presence of Cathepsin B in the lysosome of the cancer cells is crucial for the cleavage of the linker and the release of the cytotoxic payload . Furthermore, the pH conditions in the systemic circulation and the presence of serum protease inhibitors can affect the stability of the linker and the release of the drug .

Analyse Biochimique

Biochemical Properties

Boc-Val-Cit-PAB-PNP plays a crucial role in biochemical reactions as it forms the bridge between the antibody and the cytotoxic drug in ADCs . The linker is designed to be stable in the bloodstream but to release the drug once inside the target cell . The cleavage of the linker is specifically catalyzed by the enzyme cathepsin B, which is typically overexpressed in tumor cells .

Cellular Effects

The effects of this compound on cells are primarily mediated through the action of the ADCs it helps to form . Once the ADC is internalized by the target cell, the linker is cleaved, releasing the cytotoxic drug . This can lead to cell death, thereby inhibiting the growth of the tumor .

Molecular Mechanism

The molecular mechanism of action of this compound involves its cleavage by cathepsin B . This cleavage releases the cytotoxic drug from the ADC, allowing it to exert its effects . The drug can then interact with its target, often a critical cellular protein, leading to cell death .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are largely dependent on the stability of the ADC it is part of . The linker is designed to be stable in the bloodstream but to be cleaved once inside the target cell . This allows for the controlled release of the drug over time .

Metabolic Pathways

The metabolic pathways involving this compound are related to its role in ADCs . After the ADC is internalized by the target cell, the linker is cleaved by cathepsin B . This enzymatic reaction represents the primary metabolic pathway involving this compound .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated through the ADCs it forms . The ADCs are designed to specifically bind to antigens on the surface of target cells, facilitating their uptake . Once inside the cell, the linker is cleaved, releasing the drug .

Subcellular Localization

The subcellular localization of this compound is related to the intracellular trafficking of the ADCs it is part of . After internalization, the ADCs are typically transported to lysosomes, where the acidic environment facilitates the cleavage of the linker .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de Boc-Val-Cit-PAB-PNP implique plusieurs étapes, en commençant par la protection des acides aminés et la formation de liaisons peptidiques. La voie de synthèse générale comprend :

Protection des acides aminés : Les acides aminés valine et citrulline sont protégés à l'aide de groupes tert-butyloxycarbonyle (Boc).

Formation de la liaison peptidique : Les acides aminés protégés sont couplés à l'aide de réactifs de couplage peptidique standards tels que le N,N'-diisopropylcarbodiimide (DIC) et l'hydroxybenzotriazole (HOBt).

Attachement du lieur : Le peptide est ensuite lié aux groupes p-aminobenzyl (PAB) et para-nitrophényl (PNP) par des réactions d'estérification et d'amidation.

Déprotection : Les groupes Boc sont éliminés en milieu acide pour donner le produit final.

Méthodes de production industrielle

La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique :

Synthèse en masse : Synthèse à grande échelle d'acides aminés et de peptides protégés.

Synthétiseurs peptidiques automatisés : Utilisation de systèmes automatisés pour rationaliser les étapes de couplage et de déprotection.

Purification : La chromatographie liquide haute performance (HPLC) est utilisée pour purifier le produit final.

Contrôle qualité : Des tests rigoureux, y compris la résonance magnétique nucléaire (RMN) et la spectrométrie de masse (MS), garantissent la pureté et la constance du composé.

Analyse Des Réactions Chimiques

Types de réactions

Boc-Val-Cit-PAB-PNP subit plusieurs types de réactions chimiques :

Clivage : La séquence valine-citrulline est clivée par la cathepsine B, libérant la charge utile du médicament.

Hydrolyse : Les liaisons ester et amide peuvent être hydrolysées en milieu acide ou basique.

Substitution : Le groupe PNP peut être substitué par des nucléophiles tels que les amines.

Réactifs et conditions courants

Clivage : Enzyme cathepsine B dans des conditions lysosomales.

Hydrolyse : Conditions acides (par exemple, acide trifluoroacétique) ou basiques (par exemple, hydroxyde de sodium).

Substitution : Nucléophiles comme les amines primaires dans des conditions douces.

Principaux produits

Clivage : Libération de la charge utile du médicament.

Hydrolyse : Formation d'acides aminés et de fragments PAB-PNP.

Substitution : Formation de dérivés PAB substitués.

Applications de recherche scientifique

This compound a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisé comme lieur dans la synthèse de molécules complexes.

Biologie : Facilite la délivrance ciblée de médicaments dans les études cellulaires.

Médecine : Intégral dans le développement des ADC pour la thérapie du cancer.

Industrie : Utilisé dans la production de produits pharmaceutiques spécialisés.

Mécanisme d'action

Le mécanisme d'action de this compound implique :

Ciblage : L'ADC se lie à des antigènes spécifiques à la surface des cellules cancéreuses.

Internalisation : L'ADC est internalisé dans la cellule et transporté vers le lysosome.

Clivage : La cathepsine B clive le lieur valine-citrulline, libérant la charge utile du médicament.

Action : Le médicament libéré exerce ses effets cytotoxiques sur la cellule cancéreuse.

Applications De Recherche Scientifique

Boc-Val-Cit-PAB-PNP has a wide range of applications in scientific research:

Chemistry: Used as a linker in the synthesis of complex molecules.

Biology: Facilitates targeted drug delivery in cellular studies.

Medicine: Integral in the development of ADCs for cancer therapy.

Industry: Employed in the production of specialized pharmaceuticals.

Comparaison Avec Des Composés Similaires

Composés similaires

Boc-Gly-Phe-Leu-PAB-PNP : Un autre lieur clivable utilisé dans les ADC.

Fmoc-Val-Cit-PAB-PNP : Structure similaire, mais avec un groupe protecteur différent.

Boc-Val-Ala-PAB-PNP : Variation dans la séquence peptidique.

Unicité

Boc-Val-Cit-PAB-PNP est unique en raison de son clivage spécifique par la cathepsine B, assurant une libération ciblée du médicament au sein des lysosomes. Cette spécificité améliore l'index thérapeutique des ADC, ce qui en fait un outil précieux dans la thérapie ciblée du cancer.

Propriétés

IUPAC Name |

[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H40N6O10/c1-18(2)24(35-28(40)46-30(3,4)5)26(38)34-23(7-6-16-32-27(31)39)25(37)33-20-10-8-19(9-11-20)17-44-29(41)45-22-14-12-21(13-15-22)36(42)43/h8-15,18,23-24H,6-7,16-17H2,1-5H3,(H,33,37)(H,34,38)(H,35,40)(H3,31,32,39)/t23-,24-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKWLDDHVHXQPOG-ZEQRLZLVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H40N6O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

644.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-carbamoylphenyl)-N'-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide](/img/structure/B2890891.png)

![3-fluoro-N-(3-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide](/img/structure/B2890892.png)

![1-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-propylpentan-1-one](/img/structure/B2890896.png)

![1-{3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-4-[(4-methylphenyl)methyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2890898.png)

![3-{2-Hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-1-(2-phenoxyethyl)urea](/img/structure/B2890906.png)

![1,1',3,3'-Tetrabenzyl-2,2-dibromo-hexadecahydro-2,2'-spirobi[cyclohexa[d]1,3-diaza-2-nickelacyclopentane]](/img/structure/B2890907.png)

![ethyl 3-(8-(4-methoxybenzyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2890910.png)

![1-[(3-fluorophenyl)methyl]-3-[(4-methoxyphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2890912.png)